molecular formula C11H12N2O B2589755 2-isopropyl-2H-phthalazin-1-one CAS No. 63536-32-3

2-isopropyl-2H-phthalazin-1-one

Cat. No.: B2589755
CAS No.: 63536-32-3
M. Wt: 188.23
InChI Key: FWWCAOBJRREJQI-UHFFFAOYSA-N
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Description

2-isopropyl-2H-phthalazin-1-one is a versatile chemical compound with a wide range of applications in scientific research. This compound is part of the phthalazinone family, which is known for its significant biological activities and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-2H-phthalazin-1-one typically involves the reaction of 4-(4-isopropylphenyl)phthalazin-1(2H)-one with ethyl bromoacetate and anhydrous potassium carbonate in dry acetone . This reaction results in the formation of N-alkyl derivatives, which are then further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethyl bromoacetate, and benzoyl chloride. Reaction conditions often involve the use of dry solvents and anhydrous catalysts to ensure high reactivity and yield .

Major Products Formed

The major products formed from these reactions include various N-alkyl derivatives and other substituted phthalazinones, which can be further utilized in different applications .

Scientific Research Applications

2-isopropyl-2H-phthalazin-1-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: This compound is explored for its anticancer, antidiabetic, and antihypertensive properties.

    Industry: It is utilized in the production of materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine: Known for its antimicrobial and antitumor activities.

    Phthalazin-1(2H)-one: Exhibits a wide range of pharmacological activities, including antihistaminic and antihypertensive effects.

    4-(4-isopropylphenyl)phthalazin-1(2H)-one: Used as a precursor in the synthesis of 2-isopropyl-2H-phthalazin-1-one.

Uniqueness

This compound stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its unique properties make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-propan-2-ylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWCAOBJRREJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63536-32-3
Record name 2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
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